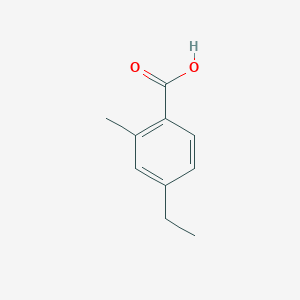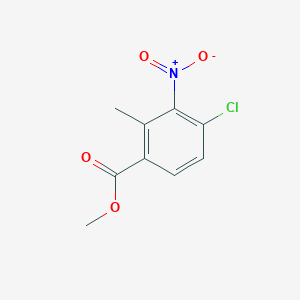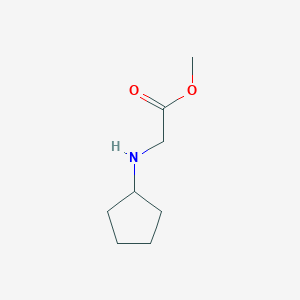![molecular formula C10H9Br2NO2S B3112605 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 190723-14-9](/img/structure/B3112605.png)
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Descripción general
Descripción
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a heterocyclic compound that features a thieno[3,4-c]pyrrole core
Métodos De Preparación
The synthesis of 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione depends on its application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar compounds to 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione include other thieno[3,4-c]pyrrole derivatives with different substituents. These compounds share the core thieno[3,4-c]pyrrole structure but differ in the nature and position of substituents, which can significantly affect their properties and applications. For example, compounds with different alkyl or aryl groups may have different solubility, electronic properties, and reactivity.
Propiedades
IUPAC Name |
1,3-dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO2S/c1-2-3-4-13-9(14)5-6(10(13)15)8(12)16-7(5)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEDHDBRHPTGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


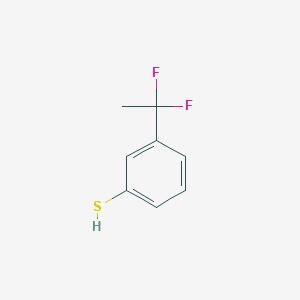
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
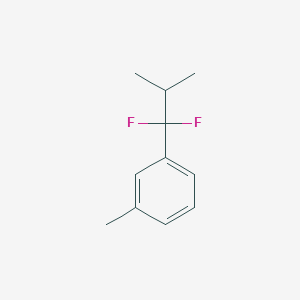

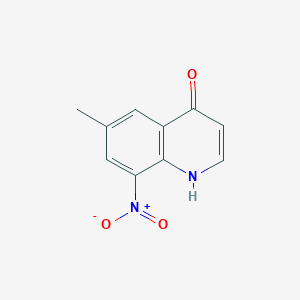

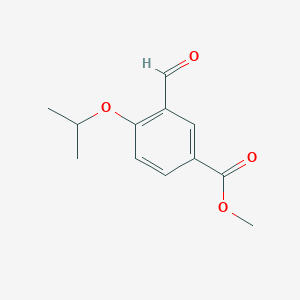
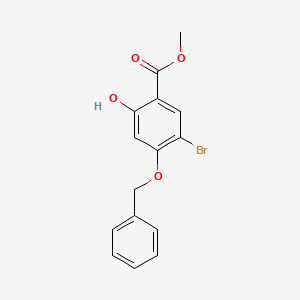
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)
